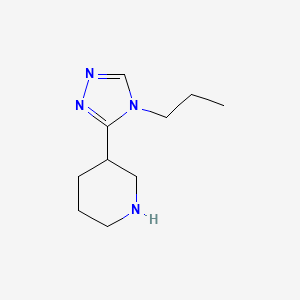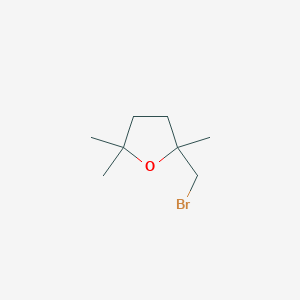![molecular formula C23H27N5O7 B13909289 [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate CAS No. 2842847-62-3](/img/structure/B13909289.png)
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C23H27N5O7 and a molecular weight of 485.5 g/mol . This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and further modified with a pivaloyloxymethyl group. It is often referred to as N6-Bz-2’-O-POM adenosine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then benzamidated to form the benzamidopurin derivative.
Glycosylation: The benzamidopurin derivative undergoes glycosylation with a protected sugar moiety to form the nucleoside.
Protection and Deprotection: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups, followed by selective deprotection to expose the desired hydroxyl group.
Pivaloyloxymethylation: The exposed hydroxyl group is then reacted with pivaloyloxymethyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the benzamide group, resulting in the formation of amines or reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or reduced purine derivatives.
科学研究应用
Chemistry
In chemistry, [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the interactions between nucleosides and enzymes. Its modified structure provides insights into the binding and activity of nucleoside analogs in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the benzamide and pivaloyloxymethyl modifications.
2’-O-Methyladenosine: A modified nucleoside with a methyl group at the 2’ position of the sugar moiety.
N6-Benzoyladenosine: A nucleoside with a benzoyl group at the N6 position of the purine base.
Uniqueness
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is unique due to its combination of modifications. The benzamide group enhances its binding affinity to certain enzymes, while the pivaloyloxymethyl group increases its stability and lipophilicity. These modifications make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
2842847-62-3 |
|---|---|
分子式 |
C23H27N5O7 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H27N5O7/c1-23(2,3)22(32)34-12-33-17-16(30)14(9-29)35-21(17)28-11-26-15-18(24-10-25-19(15)28)27-20(31)13-7-5-4-6-8-13/h4-8,10-11,14,16-17,21,29-30H,9,12H2,1-3H3,(H,24,25,27,31)/t14-,16-,17-,21-/m1/s1 |
InChI 键 |
HNTKEEIVPSGJCI-VGKBRBPRSA-N |
手性 SMILES |
CC(C)(C)C(=O)OCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
规范 SMILES |
CC(C)(C)C(=O)OCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
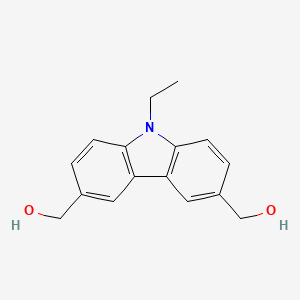
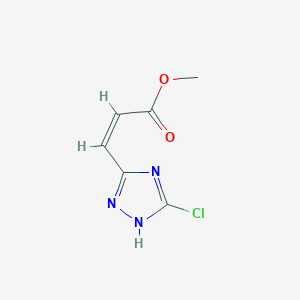

![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)

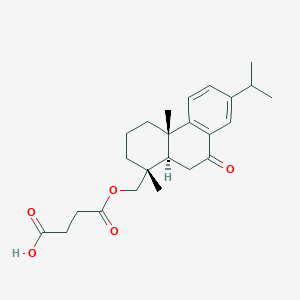
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
![3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B13909276.png)
